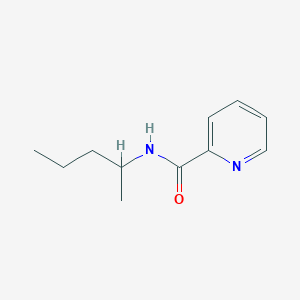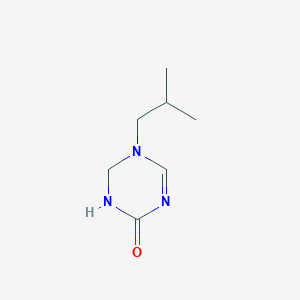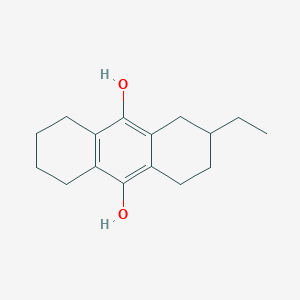
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol is an organic compound with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol . This compound is a derivative of anthracene, featuring a fully hydrogenated anthracene ring system with two hydroxyl groups at the 9 and 10 positions and an ethyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol typically involves the hydrogenation of anthracene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2-ethyl-9,10-anthraquinone under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) . The reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and high yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol undergoes various chemical reactions, including:
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Ethyl-9,10-anthraquinone.
Reduction: 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: 2-Bromo-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol.
Applications De Recherche Scientifique
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethylanthracene
- 9,10-Anthracenediol
- 1,2,3,4,5,6,7,8-Octahydroanthracene
Uniqueness
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol is unique due to its fully hydrogenated anthracene ring system combined with the presence of both ethyl and hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C16H22O2 |
|---|---|
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H22O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10,17-18H,2-9H2,1H3 |
Clé InChI |
LWQPEHFURUUJQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2=C(C3=C(CCCC3)C(=C2C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


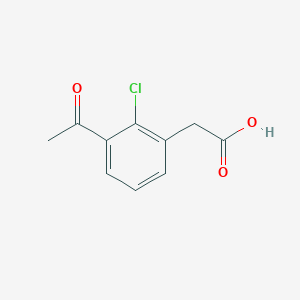

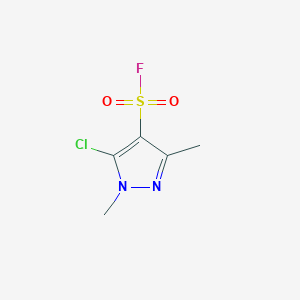

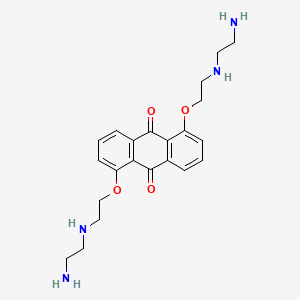

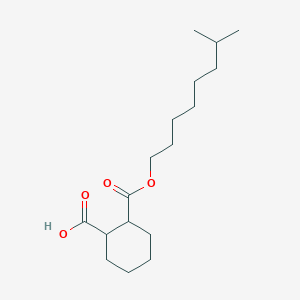
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
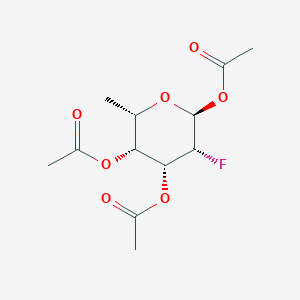
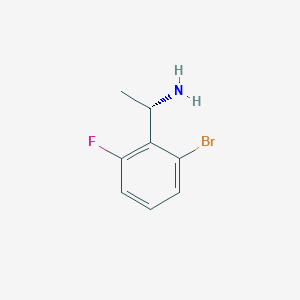
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
